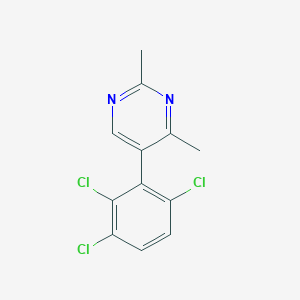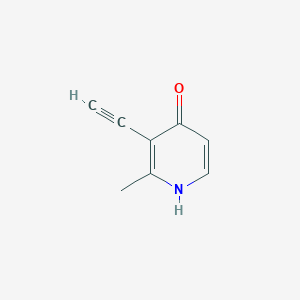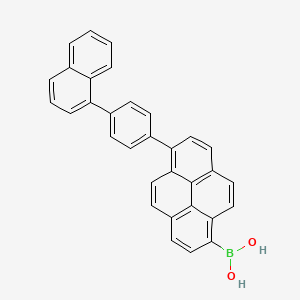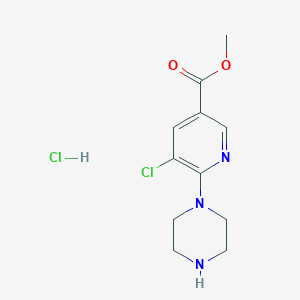
Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired piperazine derivatives with high yields and purity.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of less toxic compounds and improved yields are key considerations in the industrial production of such compounds .
Chemical Reactions Analysis
Types of Reactions: Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create new derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like PhSH (thiophenol) for deprotection steps .
Major Products Formed: The major products formed from these reactions are various substituted piperazine derivatives, which can be further modified to enhance their biological activity. These derivatives are often evaluated for their potential therapeutic applications .
Scientific Research Applications
Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential anticancer, antimicrobial, and antifungal activities . The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can be useful in treating various neurological disorders .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride include other piperazine derivatives such as 2-oxopyrazine (Olaparib), 2-aminopyrimidine (Imatinib, Abemaciclib, Palbociclib, and Rociletinib) . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its unique combination of the piperazine moiety with the nicotinate group, which enhances its biological activity and therapeutic potential. This unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C11H15Cl2N3O2 |
|---|---|
Molecular Weight |
292.16 g/mol |
IUPAC Name |
methyl 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c1-17-11(16)8-6-9(12)10(14-7-8)15-4-2-13-3-5-15;/h6-7,13H,2-5H2,1H3;1H |
InChI Key |
FZUCVSFMLCXCPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N2CCNCC2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


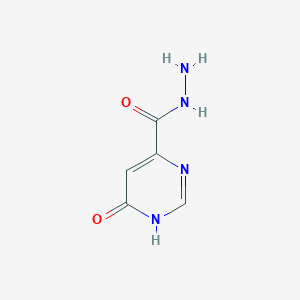

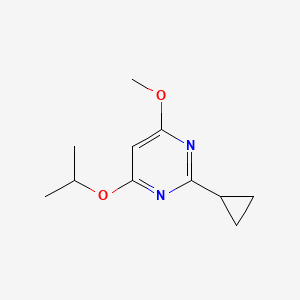
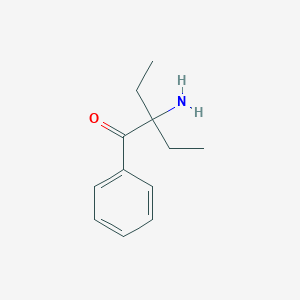

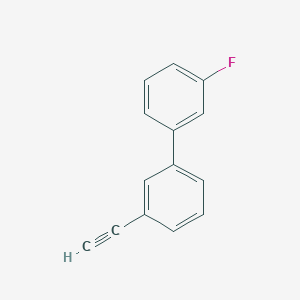

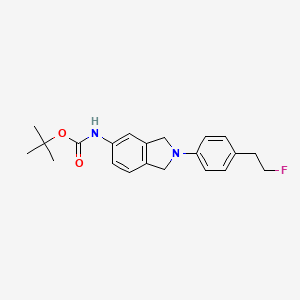

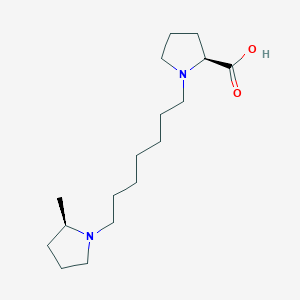
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
